methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring substituted by a methyl group, a cyclopentyl group, and a nitro group at specific positions. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Their tautomeric behavior influences reactivity and biological activities .
Preparation Methods
Synthetic Routes:: The synthesis of methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate involves several steps. One common approach is the condensation of an appropriate cyclopentanone derivative with a nitrohydrazine. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired pyrazole ring.
Reaction Conditions::Starting Materials: Cyclopentanone, nitrohydrazine
Reagents: Acid or base catalysts
Reaction Conditions: Reflux or room temperature
Major Steps:
Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the carboxylate position.
Cyclization: Formation of fused heterocyclic systems.
Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles, and acid/base catalysts. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its heterocyclic nature and diverse reactivity.
Pesticide Development: Pyrazoles are used in agrochemicals.
Material Science: As building blocks for functional materials.
Mechanism of Action
The exact mechanism by which methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate exerts its effects depends on its specific biological targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, emphasizing its unique structural features.
Remember that ongoing research may reveal additional applications and insights into this compound’s behavior
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)11-12(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
USCBYUIGMGDTLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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